2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride
Description
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]ethanethiol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS.2ClH/c1-16-13-4-2-3-12(11-13)15-7-5-14(6-8-15)9-10-17;;/h2-4,11,17H,5-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPKEOHZJXTZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCS.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride, typically involves several steps. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This process involves the reaction of a diamine with a sulfonium salt under basic conditions to form the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that can be used to synthesize piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the piperazine ring or the methoxyphenyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the methoxy group can yield various substituted piperazine derivatives.
Scientific Research Applications
Therapeutic Applications
The compound is primarily investigated for its potential in treating various medical conditions, including:
Antidepressant Activity
Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The structural similarity of this compound to known antidepressants suggests it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antimicrobial Properties
Studies have demonstrated that the compound possesses antimicrobial activity against a range of pathogens. Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Cancer Therapy
Preliminary findings suggest that the compound may inhibit tumor growth through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of several piperazine derivatives, including this compound. Behavioral tests in rodent models showed significant reductions in despair behavior compared to control groups, suggesting efficacy in treating depression-related disorders.
| Test | Control Group | Experimental Group |
|---|---|---|
| Forced Swim Test (FST) | High immobility | Reduced immobility |
Case Study 2: Antimicrobial Efficacy
In vitro assays assessed the antimicrobial activity against various bacterial strains. The compound exhibited significant inhibitory concentrations against Gram-positive bacteria, suggesting potential as a therapeutic agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 µg/mL |
| Escherichia coli | 31.250 µg/mL |
Case Study 3: Cancer Cell Lines
Research on cancer cell lines revealed that treatment with the compound led to reduced viability and induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes in the body, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The thiol group can participate in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperazine-Based Therapeutics
Table 1: Key Structural and Functional Comparisons
Key Observations:
Piperazine Core : All compounds share a piperazine ring, which is critical for binding to histamine H1 receptors (e.g., hydroxyzine, levocetirizine) or viral targets (letermovir) .
Substituent Effects: 3-Methoxyphenyl Group: Present in the target compound and letermovir (), this group enhances lipophilicity and may modulate receptor affinity. Thiol vs. Ether/Acid: The thiol (-SH) in the target compound contrasts with ethoxyethanol (hydroxyzine) or ethoxyacetic acid (levocetirizine).
Salt Forms : Dihydrochloride salts (target compound, hydroxyzine, levocetirizine) improve solubility and crystallinity compared to free bases .
Pharmacological and Physicochemical Properties
Table 2: Functional and Solubility Comparisons
- Thiol Reactivity : The target compound’s thiol group may limit shelf-life due to oxidation, necessitating stabilization via salt formation or storage under inert conditions .
- Antihistamine vs. Antiviral Activity : Unlike hydroxyzine and levocetirizine, letermovir’s 3-methoxyphenyl-piperazine moiety targets viral enzymes, illustrating structural versatility .
Biological Activity
The compound 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol dihydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. Piperazine derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and neuropharmacological effects. This article focuses on the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure comprises a piperazine ring substituted with a methoxyphenyl group and a thiol group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperazine derivatives. For instance, compounds similar to 2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethane-1-thiol have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentrations (MICs) of related compounds against Staphylococcus aureus and Escherichia coli have been reported as low as 2.5 μg/mL, indicating strong antimicrobial properties .
The mechanisms through which piperazine derivatives exert their antimicrobial effects often involve:
- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to bacterial cell death due to disrupted DNA replication processes .
- Cell Membrane Disruption : Studies suggest that these compounds can disrupt bacterial cell membranes, leading to leakage of cellular contents and eventual cell lysis .
Antitumor Activity
The antitumor potential of piperazine derivatives has also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Specific derivatives have demonstrated IC50 values in the micromolar range against cancer cell lines, suggesting significant cytotoxicity .
Neuropharmacological Effects
Piperazine derivatives are known to interact with neurotransmitter systems. For example, they may act as antagonists or agonists at serotonin and dopamine receptors. This interaction can lead to anxiolytic or antidepressant effects, making them candidates for further research in the treatment of mood disorders .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of piperazine derivatives demonstrated that modifications in the methoxy group significantly affected antimicrobial activity. The presence of a methoxy group enhanced the compound's ability to penetrate bacterial membranes, improving efficacy against resistant strains like MRSA .
- Antitumor Mechanism : Research on a related compound revealed that it induced apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway. This was evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 .
Table 1: Biological Activity Summary of Piperazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
